molecular formula C15H11NO2 B12831681 7-Amino-4-phenyl-2H-chromen-2-one

7-Amino-4-phenyl-2H-chromen-2-one

Cat. No.: B12831681
M. Wt: 237.25 g/mol
InChI Key: APOYRJKYDQZQST-UHFFFAOYSA-N
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Description

7-Amino-4-phenyl-2H-chromen-2-one is a derivative of chromen-2-one, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of an amino group at the 7th position and a phenyl group at the 4th position of the chromen-2-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4-phenyl-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the Pechmann condensation, where phenols react with β-keto esters in the presence of an acid catalyst. For this specific compound, the reaction may involve the use of 4-phenyl-2H-chromen-2-one as a starting material, which is then aminated at the 7th position using suitable reagents .

Industrial Production Methods: Industrial production of this compound may employ large-scale synthesis techniques such as continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Amino-4-phenyl-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, the compound may induce apoptosis in cancer cells by interacting with specific signaling pathways .

Comparison with Similar Compounds

  • 7-Amino-4-methyl-2H-chromen-2-one
  • 7-Hydroxy-4-phenyl-2H-chromen-2-one
  • 7-Diethylamino-4-methyl-2H-chromen-2-one

Comparison: 7-Amino-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. For example, the presence of the phenyl group at the 4th position enhances its ability to interact with hydrophobic pockets in target proteins, potentially increasing its efficacy as a therapeutic agent .

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

7-amino-4-phenylchromen-2-one

InChI

InChI=1S/C15H11NO2/c16-11-6-7-12-13(10-4-2-1-3-5-10)9-15(17)18-14(12)8-11/h1-9H,16H2

InChI Key

APOYRJKYDQZQST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)N

Origin of Product

United States

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